molecular formula C10H15NO2 B11086018 2-(1H-pyrrol-1-yl)hexanoic acid

2-(1H-pyrrol-1-yl)hexanoic acid

Cat. No.: B11086018
M. Wt: 181.23 g/mol
InChI Key: SDGVPSSJMSATMT-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)hexanoic acid: is an organic compound characterized by a pyrrole ring attached to a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)hexanoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Attachment to Hexanoic Acid: The pyrrole ring is then attached to a hexanoic acid chain through a nucleophilic substitution reaction. This involves the reaction of a halogenated hexanoic acid derivative with the pyrrole ring in the presence of a base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)hexanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

2-(1H-pyrrol-1-yl)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1H-pyrrol-1-yl)hexanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrrole ring can engage in π-π interactions and hydrogen bonding, influencing the activity of biological molecules. The hexanoic acid chain may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-pyrrol-1-yl)hexanoic acid is unique due to its specific chain length, which can influence its physical and chemical properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, reactivity, and biological activity.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-pyrrol-1-ylhexanoic acid

InChI

InChI=1S/C10H15NO2/c1-2-3-6-9(10(12)13)11-7-4-5-8-11/h4-5,7-9H,2-3,6H2,1H3,(H,12,13)

InChI Key

SDGVPSSJMSATMT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)N1C=CC=C1

Origin of Product

United States

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